molecular formula C17H22N2O6 B11650775 N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide

N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide

Cat. No.: B11650775
M. Wt: 350.4 g/mol
InChI Key: YBAGMGBNHBRAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide is a complex organic compound that belongs to the class of amides It features a nitrophenyl group, an oxolan ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide typically involves multiple steps. One common approach is the reaction of 4-nitroaniline with an appropriate oxolan derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various nitro compounds .

Scientific Research Applications

N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxolan ring may also play a role in stabilizing the compound and enhancing its binding affinity to targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C17H22N2O6

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-3-[2-oxo-5-(propan-2-yloxymethyl)oxolan-3-yl]propanamide

InChI

InChI=1S/C17H22N2O6/c1-11(2)24-10-15-9-12(17(21)25-15)3-8-16(20)18-13-4-6-14(7-5-13)19(22)23/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,20)

InChI Key

YBAGMGBNHBRAAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1CC(C(=O)O1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.